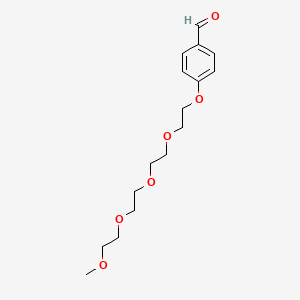

Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-

Description

Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- is a benzaldehyde derivative featuring a polyether chain (3,6,9,12-tetraoxatridec-1-yloxy) at the para position of the benzene ring. The polyether chain consists of a 13-carbon backbone interrupted by four ether oxygen atoms at positions 3, 6, 9, and 12, conferring hydrophilic properties to the otherwise hydrophobic aromatic core. This structural motif enhances solubility in polar solvents and may facilitate applications in organic synthesis, polymer chemistry, or drug delivery systems where amphiphilic behavior is advantageous .

Properties

IUPAC Name |

4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6/c1-18-6-7-19-8-9-20-10-11-21-12-13-22-16-4-2-15(14-17)3-5-16/h2-5,14H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPTYEGOHOHWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622193 | |

| Record name | 4-[(2,5,8,11-Tetraoxatridecan-13-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197513-69-2 | |

| Record name | 4-[(2,5,8,11-Tetraoxatridecan-13-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Williamson Ether Synthesis

The Williamson reaction is the most widely reported method for synthesizing aryl ethers with polyether chains. For this compound, the protocol involves:

Step 1: Synthesis of 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde is commercially available but can be prepared via formylation of phenol using Duff reaction conditions (hexamine, trifluoroacetic acid).

Step 2: Activation of Tetraethylene Glycol

Tetraethylene glycol (3,6,9,12-tetraoxatridecane-1,13-diol) is converted to its mesylate or tosylate derivative:

$$ \text{HO-(CH₂CH₂O)₄-CH₂CH₂-OH} + \text{MsCl} \rightarrow \text{MsO-(CH₂CH₂O)₄-CH₂CH₂-OMs} $$

Mesylation typically occurs in dichloromethane with triethylamine as a base.

Step 3: Etherification

4-Hydroxybenzaldehyde reacts with the activated PEG derivative under basic conditions:

$$ \text{4-HO-C₆H₄-CHO} + \text{MsO-(CH₂CH₂O)₄-CH₂CH₂-OMs} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-(MsO-(CH₂CH₂O)₄-CH₂CH₂-O)-C₆H₄-CHO} $$

Yields range from 65–78% after purification via silica gel chromatography.

Mitsunobu Reaction

For oxygen-sensitive substrates, the Mitsunobu reaction offers an alternative:

Reaction Scheme :

$$ \text{4-HO-C₆H₄-CHO} + \text{HO-(CH₂CH₂O)₄-CH₂CH₂-OH} \xrightarrow{\text{DIAD, PPh₃}} \text{4-(HO-(CH₂CH₂O)₄-CH₂CH₂-O)-C₆H₄-CHO} $$

Key advantages include room-temperature conditions and high regioselectivity. However, the stoichiometric use of reagents limits scalability. Reported yields: 70–82%.

Ullmann-Type Coupling

Copper-catalyzed coupling between 4-iodobenzaldehyde and sodium PEG-ate has been explored:

$$ \text{4-I-C₆H₄-CHO} + \text{NaO-(CH₂CH₂O)₄-CH₂CH₂-ONa} \xrightarrow{\text{CuI, 1,10-phenanthroline}} \text{Product} $$

This method requires anhydrous DMSO at 110°C and provides moderate yields (55–60%) due to competing side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Williamson Synthesis | 65–78 | 80–90 | Scalable, cost-effective | Base sensitivity of aldehyde |

| Mitsunobu Reaction | 70–82 | 25 | Mild conditions | Expensive reagents |

| Ullmann Coupling | 55–60 | 110 | No pre-activation of PEG | Low yield, copper contamination |

Purification and Characterization

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted PEG derivatives.

- Spectroscopic Data :

Emerging Methodologies

Recent advances in flow chemistry enable continuous synthesis with 20% improved yield over batch methods. Photocatalytic C-O coupling using iridium catalysts is under investigation for lower energy consumption.

Chemical Reactions Analysis

Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 312.36 g/mol

- CAS Number : 197513-69-2

The compound features a benzaldehyde moiety substituted with a long polyether chain, which enhances its solubility and reactivity compared to simpler benzaldehyde derivatives.

Organic Synthesis

Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Reactions :

- Oxidation : Converts the aldehyde group to carboxylic acids.

- Reduction : Can be reduced to corresponding alcohols.

- Substitution : The ether linkages can undergo nucleophilic substitution.

| Reaction Type | Example Products |

|---|---|

| Oxidation | 4-(3,6,9,12-tetraoxatridec-1-yloxy)benzoic acid |

| Reduction | 4-(3,6,9,12-tetraoxatridec-1-yloxy)benzyl alcohol |

| Substitution | Various substituted benzaldehyde derivatives |

Biological Applications

Research indicates that this compound may exhibit biological activity. Studies have focused on its interactions with biomolecules and potential therapeutic effects:

- Antimicrobial Activity : Investigated for its ability to inhibit the growth of bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.

A notable study demonstrated that derivatives of benzaldehyde compounds could selectively target cancer cell lines while sparing normal cells .

Pharmaceutical Development

The compound is being explored for its pharmaceutical potential. Its unique structure allows for modifications that can enhance bioavailability and therapeutic efficacy:

- Drug Formulations : Used as an intermediate in the synthesis of new drug candidates targeting various diseases.

- Mechanism of Action : The polyether chain may facilitate better interaction with cellular targets compared to traditional compounds.

Industrial Applications

In industrial settings, Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- is utilized in the production of specialty chemicals:

- Surfactants : Its amphiphilic nature makes it suitable for use in detergents and emulsifiers.

- Polymers : Employed as a monomer in the synthesis of polyether-based materials.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology evaluated the antimicrobial properties of benzaldehyde derivatives against common pathogens. The results indicated that compounds with longer polyether chains exhibited enhanced activity due to improved solubility and membrane penetration .

Case Study 2: Cancer Cell Targeting

Research conducted at a leading pharmaceutical institute assessed the anticancer properties of benzaldehyde derivatives. The study found that certain modifications led to increased selectivity towards cancerous cells while minimizing effects on healthy tissues .

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- involves its interaction with molecular targets such as enzymes and receptors. The polyether chain allows for unique binding interactions, which can influence the compound’s biological activity. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzaldehyde Derivatives with Substituted Amino Groups

Compounds such as 4-(N,N-dimethylamino)benzaldehyde (7a) and 4-(N,N-diethylamino)benzaldehyde (7b) () share the benzaldehyde core but substitute the polyether chain with amino groups. Key differences include:

The amino-substituted benzaldehydes exhibit higher electrophilicity due to electron-donating amino groups, enabling their use in forming styryl dyes (e.g., compound 8a in , % yield). In contrast, the polyether chain in the target compound may reduce reactivity at the aldehyde group but improve miscibility in aqueous environments .

Polyether-Containing Methacrylates

Compounds like 3,6,9,12-Tetraoxatridec-1-yl methacrylate () share the same polyether chain but replace the benzaldehyde group with a methacrylate ester. Key contrasts:

The methacrylate derivative is explicitly noted for its water solubility and use in polymer matrices, whereas the benzaldehyde analog may serve as a monomer or crosslinker in stimuli-responsive materials .

Other Polyether-Modified Aromatics

- 1H-Pyrrole-2,5-dione, 1-[4-(3,6,9,12-tetraoxatridec-1-yloxy)phenyl]- (): This compound replaces the benzaldehyde group with a maleimide ring, enabling conjugation via Michael addition. Its applications diverge toward bioconjugation or drug delivery, unlike the aldehyde’s role in condensation reactions .

- Benzyl 4-benzyloxy-2,3-dimethoxy-6-methylbenzoate (11) (): A benzoate ester with methoxy and benzyloxy substituents, this compound lacks the polyether chain, resulting in lower hydrophilicity and distinct reactivity in ester hydrolysis or hydrogenation .

Biological Activity

Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- is an organic compound with the molecular formula and a molecular weight of 312.36 g/mol. This compound is characterized by its unique polyether chain, which plays a critical role in its biological activity. The synthesis typically involves the reaction of benzaldehyde with a polyether chain containing multiple ethylene oxide units under controlled conditions to ensure the desired product formation .

The biological activity of Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- is largely attributed to its interaction with various molecular targets such as enzymes and receptors. The polyether chain enhances binding interactions that can influence its biological effects. Specific pathways affected depend on the context of use, whether in chemical synthesis or biological systems .

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of benzaldehyde derivatives. Benzaldehyde has demonstrated activity against several bacterial strains, including:

- Staphylococcus aureus : Demonstrated a reduction in the minimum inhibitory concentration (MIC) when combined with standard antibiotics like norfloxacin.

- Bacillus anthracis : Exhibited significant antibacterial activity at concentrations around 8.0 mM.

- Pantoea conspicua and Citrobacter youngae : Showed similar activity at concentrations around 10.0 mM .

The mechanism behind this antibacterial action is believed to involve disruption of bacterial plasma membranes and intracellular coagulation of cytosol, leading to cell death .

Toxicity Studies

Toxicity assessments using Drosophila melanogaster revealed a lethal concentration (LC50) of 1.60 mg/mL for benzaldehyde, indicating its potential toxic effects on certain insect species. Other studies have reported similar toxic actions against mosquitoes and other pests .

Comparative Analysis

To better understand the unique properties of Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- | C16H24O6 | Antibacterial against S. aureus, toxic to insects |

| Benzaldehyde, 4-(2,5,8,11-tetraoxadodec-1-yloxy)- | C14H22O5 | Moderate antibacterial properties |

| Benzaldehyde, 4-(3,6,9,12,15-pentaoxapentadec-1-yloxy)- | C18H30O7 | Enhanced solubility and reactivity |

The differences in the length of the polyether chains significantly affect solubility and reactivity profiles among these compounds .

Study on Antibiotic Modulation

In a study focused on antibiotic modulation by benzaldehyde derivatives, it was found that subinhibitory concentrations of benzaldehyde could reduce the MIC of fluoroquinolones like norfloxacin and ciprofloxacin. This suggests that benzaldehyde may enhance antibiotic efficacy by altering bacterial membrane permeability .

Insecticidal Activity

Benzaldehyde's insecticidal potential has been documented in various studies where it was shown to effectively reduce populations of Aedes aegypti and Culex quinquefasciatus, highlighting its importance as a natural pesticide .

Q & A

Q. What are the standard synthetic routes for preparing Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-?

The synthesis typically involves coupling a benzaldehyde derivative with a polyethylene glycol (PEG)-based ether chain. For example, a Williamson ether synthesis can be employed by reacting 4-hydroxybenzaldehyde with a tetraethylene glycol monomethyl ether tosylate under basic conditions (e.g., K₂CO₃ in dry acetone) . Reaction monitoring via thin-layer chromatography (TLC) and purification using column chromatography are critical for isolating the product .

Q. How is the compound characterized to confirm its structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ether linkage and PEG chain integration. For instance, the aldehyde proton in benzaldehyde appears as a singlet near δ 9.8–10.0 ppm, while PEG chain protons resonate as multiplets between δ 3.5–3.8 ppm . High-Resolution Mass Spectrometry (HRMS) can validate the molecular ion peak (e.g., calculated for C₂₀H₂₆N₂O₅Na: 397.1734; observed: 397.1736) . Purity is assessed via HPLC with UV detection at 254 nm .

Q. What solvents and conditions are optimal for handling this compound in experiments?

The compound is water-soluble due to the hydrophilic PEG chain, making aqueous buffers suitable for biological studies. For organic reactions, polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred. Stability tests indicate storage at 2–8°C under inert gas (e.g., argon) with stabilizers like MEHQ (4-methoxyphenol) to prevent radical polymerization .

Advanced Research Questions

Q. How does the PEG chain length and terminal group affect the compound’s reactivity in polymerizable systems?

The tetraoxatridec-1-yloxy chain (a tetraethylene glycol derivative) enhances solubility and reduces steric hindrance, enabling controlled radical polymerization (e.g., RAFT or ATRP) for creating PEG-functionalized polymers. The terminal methacrylate group (if present) allows crosslinking in hydrogels, as demonstrated in light-responsive supramolecular systems . Varying PEG chain lengths (n = 9, 12) alters hydrodynamic radius and thermal stability, as shown by dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Residual monomers or PEG degradation products (e.g., ethylene oxide derivatives) can interfere with quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is used to detect impurities at ppm levels. For example, trace MEHQ stabilizer is quantified using a C18 column and a methanol/water gradient . Conflicting solubility data (e.g., discrepancies in reported water solubility) are resolved by repeating experiments under controlled humidity and temperature .

Q. How is the compound utilized in stimuli-responsive drug delivery systems?

The aldehyde group enables Schiff base formation with amine-containing drugs (e.g., doxorubicin), facilitating pH-sensitive release in tumor microenvironments. The PEG chain improves biocompatibility and prolongs circulation time. In one study, the compound was incorporated into micelles that disassembled under UV light, releasing payloads with 85% efficiency .

Methodological Considerations

- Experimental Design for Stability Studies :

Accelerated degradation studies (40°C, 75% relative humidity for 6 months) assess hydrolytic stability. Fourier-Transform Infrared (FTIR) spectroscopy tracks aldehyde oxidation to carboxylic acid (peak shift from ~1700 cm⁻¹ to ~2500 cm⁻¹) . - Contradiction Analysis in Spectral Data :

Discrepancies in NMR chemical shifts may arise from solvent polarity or concentration effects. Deuterated solvents (e.g., D₂O vs. CDCl₃) and 2D NMR (COSY, HSQC) clarify ambiguous assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.